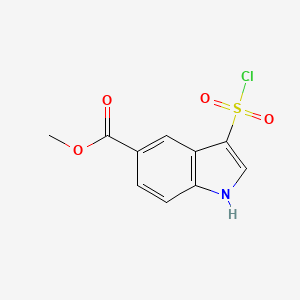
methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is an organic compound with a complex structure that includes an indole ring substituted with a chlorosulfonyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate typically involves the chlorosulfonation of a suitable indole precursor. One common method involves the reaction of 3-(chlorosulfonyl)benzoic acid with an indole derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Cycloaddition Reactions: The indole ring can undergo cycloaddition reactions with alkenes or alkynes, forming complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Thionyl Chloride: Used for chlorosulfonation reactions.
Sulfuryl Chloride: Another chlorinating agent for introducing the chlorosulfonyl group.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various polycyclic compounds resulting from cycloaddition reactions .
Aplicaciones Científicas De Investigación
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Chlorosulfonyl Isocyanate: Another compound with a chlorosulfonyl group, used in organic synthesis.
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A structurally similar compound with a thiophene ring instead of an indole ring.
Sulfonimidates: Compounds with similar sulfur-containing functional groups, used in various chemical applications.
Uniqueness
Methyl 3-(chlorosulfonyl)-1H-indole-5-carboxylate is unique due to its indole ring structure, which imparts distinct chemical properties and reactivity compared to other chlorosulfonyl compounds. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research .
Propiedades
Fórmula molecular |
C10H8ClNO4S |
|---|---|
Peso molecular |
273.69 g/mol |
Nombre IUPAC |
methyl 3-chlorosulfonyl-1H-indole-5-carboxylate |
InChI |
InChI=1S/C10H8ClNO4S/c1-16-10(13)6-2-3-8-7(4-6)9(5-12-8)17(11,14)15/h2-5,12H,1H3 |
Clave InChI |
OGTONXUHCSTUSC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=C(C=C1)NC=C2S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-2-oxo-2H,3H-thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B13486398.png)
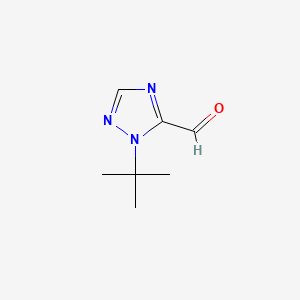
![7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]](/img/structure/B13486408.png)

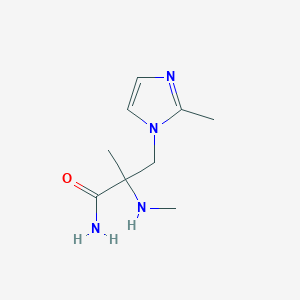

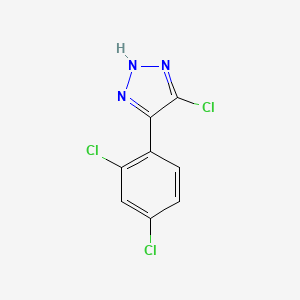


![3-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid hydrochloride](/img/structure/B13486446.png)

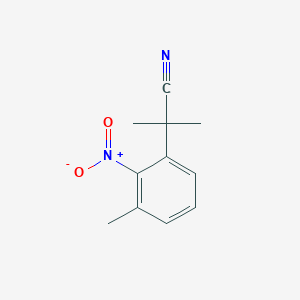

![2-(2,6-Dioxo-3-piperidyl)-5-[[2-hydroxy-3-(methylamino)propyl]-methyl-amino]isoindoline-1,3-dione](/img/structure/B13486472.png)
